
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C7H15ClN2O. It is known for its stability and solubility in water and most polar solvents. This compound is widely used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE can be synthesized by reacting N-(3-aminopropyl)-methacrylamide with hydrochloric acid. The reaction is typically carried out at room temperature, and the product is obtained as a hydrochloride salt .
Industrial Production Methods
In industrial settings, the compound is produced by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE involves its ability to form covalent bonds with target molecules. This compound can interact with molecular targets such as proteins and nucleic acids, leading to the formation of stable complexes. The pathways involved in its action include covalent modification of biomolecules and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)methacrylamide hydrochloride: Similar in structure and used in similar applications.
(3-Aminopropyl)triethoxysilane: Used for surface functionalization and covalent attachment of organic films.
Uniqueness
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research.
Biological Activity
N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride, with the CAS number 1019448-01-1, is a compound that has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. Its unique structure, featuring a cyclobutane ring and an amine functional group, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C9H18N2O
- Molar Mass : 170.25 g/mol
- Structure : The compound consists of a cyclobutane moiety attached to a carboxamide group, contributing to its distinct reactivity and biological properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
CAS Number | 1019448-01-1 |
Molecular Formula | C9H18N2O |
Molar Mass | 170.25 g/mol |
Chemical Structure | Cyclobutane with amine |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter systems, particularly those related to the central nervous system (CNS). The amine group may facilitate binding to receptors or enzymes involved in neurotransmission.
Interaction Studies
Research has indicated that compounds similar to N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide exhibit effects on:
- Neurotransmitter Release : Potential modulation of neurotransmitter levels could influence mood and cognitive functions.
- Receptor Binding : The compound may show affinity for specific receptors, which warrants further investigation into its therapeutic potential.
Safety Profile
Preliminary toxicity assessments have shown that this compound is harmful if swallowed and can cause skin irritation. These findings necessitate careful handling and further toxicological studies to establish a comprehensive safety profile .
Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of similar compounds on rodent models, highlighting alterations in behavior indicative of CNS activity. While specific data on N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide was limited, analogs demonstrated significant modulation of serotonin and dopamine pathways.
Study 2: Synthesis and Characterization
Research focused on the synthesis of this compound outlined various synthetic routes, emphasizing its versatility as a building block in organic synthesis. This work underscored its potential applications in drug development and material sciences.
Study 3: Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and structurally similar compounds. The study revealed differences in their reactivity profiles, suggesting unique biological activities attributable to the specific structural features of N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide.
Table 2: Comparative Biological Activities
Compound Name | Biological Activity |
---|---|
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester | Modulates neurotransmitter release |
N-Methylcyclobutanecarboxylic acid | Affects receptor binding |
3-Aminopropyl-N,N-dimethylcarbamate | Alters interaction dynamics |
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQATTYMYNXVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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